![molecular formula C19H35N3O7S B3325123 Azido-PEG3-S-PEG4-propargyl CAS No. 2055041-24-0](/img/structure/B3325123.png)
Azido-PEG3-S-PEG4-propargyl
Overview
Description
Azido-PEG3-S-PEG4-propargyl is a crosslinker containing a propargyl group and an azide group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . The azide group enables PEGylation via Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis
The molecular formula of this compound is C19H35N3O7S . It has a molecular weight of 449.6 g/mol .Chemical Reactions Analysis
The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . This reaction is a key part of the synthesis of PROTACs .Physical And Chemical Properties Analysis
This compound has a molecular weight of 449.6 g/mol . It has a functional group of Azide/Propargyl . It is recommended to be stored at -20°C .Scientific Research Applications
Synthesis and Characterization of Polymers
Azido-PEG3-S-PEG4-propargyl serves as a crucial building block in the synthesis of complex polymer structures through click chemistry. This method allows for the creation of polymers with specific functionalities, such as block copolymers and hydrogels, which have a broad range of applications in drug delivery and tissue engineering. For example, the synthesis of cholesterol-(1,2,3-triazole)-PEG oligomer via click chemistry demonstrates the utility of azido and propargyl groups in creating functionalized polymers for biomedical applications (Wan Xu et al., 2013). Similarly, the development of poly(ϵ-caprolactone-b-ethylene glycol-b-ϵ-caprolactone) ABA type block copolymers via “click” chemistry showcases the versatility of this approach in polymer synthesis (T. Öztürk & E. Meyvacı, 2017).
Bioconjugation and Cell Adhesion
This compound is also employed in bioconjugation techniques to modify surfaces or create coatings that can influence cell behavior. This has significant implications for tissue engineering and regenerative medicine. The creation of dynamic surface coatings using azido-polylysine-g-PEG to trigger cell adhesion, migration, or shape change illustrates the potential of azido and propargyl groups in modifying cellular environments (S. F. M. van Dongen et al., 2013).
Drug Delivery Systems
In drug delivery, this compound enables the synthesis of functionalized nanoparticles and polymers that can encapsulate drugs, thereby improving their solubility, stability, and targeted delivery. The preparation of cellulose-based click scaffolds for biofabrication demonstrates how azide-alkyne click chemistry can be leveraged to create functionalized materials for biomedical applications, including drug delivery systems (A. Nada et al., 2018).
Nanotechnology and Material Science
This compound is instrumental in the development of nanotechnology applications, including the preparation of hydrogels and nanoparticles with specific properties. For instance, the synthesis of thermoresponsive xylan hydrogels via copper-catalyzed azide-alkyne cycloaddition exemplifies the use of this linker in creating materials with temperature-sensitive swelling behavior, which can be exploited in drug release systems (Nikolaos Pahimanolis et al., 2014).
Mechanism of Action
The mechanism of action of Azido-PEG3-S-PEG4-propargyl involves the reaction of the propargyl group with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields stable triazole linkages . The azide group enables PEGylation via Click Chemistry .
Safety and Hazards
In case of skin contact with Azido-PEG3-S-PEG4-propargyl, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, seek medical attention . It is not classified as a hazard .
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O7S/c1-2-4-23-6-8-25-10-11-27-13-15-29-17-19-30-18-16-28-14-12-26-9-7-24-5-3-21-22-20/h1H,3-19H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUGRHVDODLKCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189333 | |
Record name | 3,6,9,15,18,21,24-Heptaoxa-12-thiaheptacos-26-yne, 1-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2055041-24-0 | |
Record name | 3,6,9,15,18,21,24-Heptaoxa-12-thiaheptacos-26-yne, 1-azido- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,15,18,21,24-Heptaoxa-12-thiaheptacos-26-yne, 1-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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